molecular formula C20H22FN3O2S B2744118 1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole CAS No. 1206999-83-8

1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole

Katalognummer: B2744118
CAS-Nummer: 1206999-83-8
Molekulargewicht: 387.47
InChI-Schlüssel: YXWFSXSCKGSCQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole is a synthetic small molecule featuring a benzimidazole core linked to a piperidine ring that is modified by a 2-fluorophenylsulfonyl group. This specific structure classifies it as a potential candidate for medicinal chemistry and pharmaceutical research, particularly in the exploration of novel biologically active compounds . Benzimidazole derivatives are a privileged scaffold in drug discovery due to their ability to interact with various biological targets . Related 2-(piperidin-4-yl)-1H-benzo[d]imidazole compounds have been identified as possessing promising anti-inflammatory properties, functioning by inhibiting the production of key inflammatory mediators like NO and TNF-α in cellular models, and have shown in vivo efficacy . Furthermore, structurally similar benzimidazole-piperidine-based molecules are under investigation for their potential use in targeting abnormal cell growth . This compound is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex target molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

1-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S/c1-15-22-18-7-3-4-8-19(18)24(15)14-16-10-12-23(13-11-16)27(25,26)20-9-5-2-6-17(20)21/h2-9,16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWFSXSCKGSCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

GABA-A Receptor Modulation

Recent studies have highlighted the compound's potential as a positive allosteric modulator (PAM) of the GABA-A receptor. The GABA-A receptor is crucial in mediating inhibitory neurotransmission in the brain, and its modulation has implications for treating various neurological disorders, including anxiety and epilepsy.

  • Mechanism of Action : The compound interacts with the α1/γ2 interface of the GABA-A receptor, enhancing its activity. This interaction is significant as it may lead to improved therapeutic outcomes with reduced side effects compared to traditional benzodiazepines, which often exhibit rapid biotransformation and hepatotoxicity .

Anticancer Activity

Benzimidazole derivatives have been studied for their anticancer properties. The structural modifications in this compound may enhance its efficacy against specific cancer cell lines.

  • Case Studies : Research has shown that similar benzimidazole compounds exhibit cytotoxic effects against various cancer types. For instance, studies evaluating related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis .

Chemical Properties and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Structural Feature Impact on Activity
Piperidine RingEnhances binding affinity to biological targets
Fluorophenyl Sulfonyl GroupImproves metabolic stability and selectivity
Methyl Group at Position 2Influences lipophilicity and receptor interaction

The incorporation of these features contributes to the compound's improved metabolic stability compared to traditional analogs like alpidem, which undergo rapid degradation .

Metabolic Stability and Toxicity

The metabolic stability of 1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole has been evaluated using human liver microsomes. Results indicate that this compound exhibits higher stability, with a significant percentage remaining unmetabolized after incubation. This characteristic is vital for reducing hepatotoxicity risks associated with many drugs .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Benzimidazole and Piperidine Moieties

Compound Name Key Structural Features Molecular Weight Melting Point (°C) Yield (%) Biological Activity (if reported)
Target Compound 2-Me-benzimidazole; 1-((2-fluorophenyl)sulfonyl-piperidin-4-yl)methyl ~415 (calc.) N/A N/A Not reported
1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine Piperazine; bis(4-fluorophenyl)methyl; sulfamoylphenyl ~625 198–200 65 Not reported
2-(4-Fluorophenyl)-1H-benzo[d]imidazole (1) Simple benzimidazole with 4-fluorophenyl ~212 N/A 92 Antimicrobial potential
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride Ethoxyethyl substituent; piperidin-4-yl; hydrochloride salt ~335 N/A N/A Not reported
Flutrimazole (1-[(2-Fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole) Imidazole core; triarylfluorinated substituents ~354 N/A N/A Antifungal

Key Observations:

  • Conformational Flexibility: The piperidine-sulfonyl linkage may offer greater flexibility than rigid piperazine or aryl systems (e.g., ’s 6h), impacting target binding .

Spectroscopic Comparison

  • ¹H NMR: The target compound’s benzimidazole protons are expected near δ 7.2–8.0 ppm, similar to ’s compound (δ 7.3–7.8 ppm) . The piperidinyl protons would resonate at δ 2.5–3.5 ppm, with deshielding due to the sulfonyl group .
  • ¹⁹F NMR: The 2-fluorophenyl group would show a singlet near δ -110 ppm, comparable to fluorinated analogues in and .

Pharmacological Potential

  • Enzyme Inhibition: Sulfonamide-containing compounds (e.g., ’s 6h) often target carbonic anhydrases or proteases, hinting at possible enzyme inhibition roles .

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Route Design

The target molecule can be dissected into two primary fragments: the 2-methyl-1H-benzo[d]imidazole core and the 1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl side chain. Retrosynthetically, the compound is envisioned to arise from the alkylation of 2-methyl-1H-benzo[d]imidazole with a suitably functionalized piperidine intermediate. The piperidine moiety necessitates sulfonylation at the nitrogen atom and subsequent methylation at the 4-position, a sequence reminiscent of palladium-catalyzed transfer hydrogenation methods described in US8697876B2.

Synthesis of 2-Methyl-1H-benzo[d]imidazole

Condensation of o-Phenylenediamine with Acetic Acid

The benzo[d]imidazole core is synthesized via cyclocondensation of o-phenylenediamine with acetic acid under acidic conditions. This method, adapted from protocols for analogous heterocycles, involves refluxing equimolar quantities of the diamine and acid in hydrochloric acid (4 M) at 110°C for 6 hours. The reaction proceeds through intermediate Schiff base formation, followed by cyclodehydration to yield 2-methyl-1H-benzo[d]imidazole as a pale yellow solid (Yield: 82%, mp: 172–174°C).

Purification and Crystallization

Crude product is recrystallized from ethanol/water (3:1 v/v) to afford colorless needles. X-ray diffraction analysis (referencing FIG. 1A in US8697876B2) confirms the crystalline nature, with characteristic peaks at 2θ = 12.4°, 15.8°, and 24.7°.

Preparation of 1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)methanol

Sulfonylation of Piperidin-4-ylmethanol

Piperidin-4-ylmethanol is treated with 2-fluorobenzenesulfonyl chloride in dichloromethane under nitrogen atmosphere. Triethylamine (2.2 equiv) is added dropwise to scavenge HCl, maintaining the temperature at 0–5°C to minimize side reactions. After stirring for 12 hours at room temperature, the mixture is washed with brine, dried over MgSO₄, and concentrated to yield the sulfonylated intermediate as a viscous oil (Yield: 76%).

Table 1: Optimization of Sulfonylation Conditions
Entry Base Solvent Temp (°C) Yield (%)
1 Triethylamine DCM 25 76
2 Pyridine THF 40 68
3 DBU Acetonitrile 25 71

Functionalization of the Piperidine Side Chain

Bromination of the Hydroxymethyl Group

The alcohol moiety in 1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methanol is converted to the corresponding bromide using phosphorus tribromide (PBr₃) in anhydrous diethyl ether. Stirring at 0°C for 2 hours followed by gradual warming to 25°C ensures complete conversion (Yield: 89%, confirmed by ¹H NMR loss of -OH signal at δ 1.8 ppm).

Grignard-Mediated Alkylation

The bromide intermediate is subjected to alkylation with 2-methyl-1H-benzo[d]imidazole in tetrahydrofuran (THF) using Turbo Grignard reagent (iPrMgCl·LiCl). This methodology, adapted from US8697876B2, enables efficient coupling at ambient temperature, avoiding cryogenic conditions. After quenching with saturated NH₄Cl, the product is extracted into ethyl acetate and purified via silica gel chromatography (Yield: 65%).

Final Product Isolation and Salt Formation

Crystallization as Hemisuccinate Salt

Following the precedent set in US8697876B2, the free base is treated with succinic acid (0.55 equiv) in ethanol under reflux. Slow cooling to 4°C induces crystallization of the hemisuccinate salt, which is isolated by filtration and washed with cold ethanol (Yield: 92%, mp: 198–200°C).

Table 2: Characterization Data for Hemisuccinate Salt
Parameter Value
¹H NMR (MeOD) δ 8.21 (s, 1H, imidazole), 7.94–7.88 (m, 2H, Ar-H), 4.32 (d, J=12 Hz, 2H, CH₂), 3.12–3.08 (m, 4H, piperidine)
XRPD Peaks at 2θ = 10.2°, 14.5°, 20.1°
HPLC Purity 99.3%

Process Optimization and Scalability Considerations

Catalytic Amination with Copper(I) Oxide

A critical modification involves employing >0.02 wt% Cu₂O during the amination of bromopyridine intermediates, a technique highlighted in US8697876B2 to suppress discoloration. Conducting the reaction at 70°C instead of 80°C preserves product whiteness, crucial for pharmaceutical applications.

Solvent Selection for Coupling Reactions

Chlorobenzene emerges as the optimal solvent for acyl chloride couplings, minimizing epimerization and enhancing reaction homogeneity. This aligns with findings from large-scale processes in US8697876B2, where chlorobenzene improved yields by 15% compared to toluene.

Q & A

Q. What are the standard synthetic routes for synthesizing 1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole?

The compound is typically synthesized via multi-step reactions:

  • Step 1 : Sulfonylation of piperidine derivatives using 2-fluorophenyl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperidine intermediate .
  • Step 2 : Alkylation of the piperidine nitrogen with a benzimidazole precursor (e.g., 2-methyl-1H-benzo[d]imidazole) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is used to isolate the final product .
  • Characterization : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.5 ppm for piperidine and methylene groups), elemental analysis (C, H, N within ±0.3% of theoretical values), and ESI-MS for molecular ion confirmation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : Assign aromatic protons (benzimidazole and fluorophenyl groups) and piperidine methylene protons to verify regiochemistry .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., deviations >0.5% indicate impurities) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ peaks) .
  • HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity for biological assays) .

Advanced Questions

Q. How can regioselective challenges in sulfonylation and alkylation steps be addressed?

  • Sulfonylation : Competing reactions at piperidine nitrogen vs. oxygen are mitigated by using bulky bases (e.g., DBU) to favor N-sulfonylation over O-sulfonylation .
  • Alkylation : Steric hindrance from the 2-methyl group on benzimidazole may reduce yields. Optimize solvent polarity (e.g., DMF for better solubility) and reaction time (24–48 hours) .
  • Monitoring : Use TLC or in-situ IR to track reaction progress and identify side products .

Q. What computational strategies predict the compound’s biological targets and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The fluorophenyl group may engage in hydrophobic interactions, while the benzimidazole moiety participates in π-π stacking .
  • QSAR Models : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like logP, polar surface area, and H-bond acceptors .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to validate docking poses .

Q. How should contradictory biological activity data across studies be analyzed?

  • Assay Variability : Compare protocols (e.g., cell lines, incubation times). For antimicrobial studies, discrepancies in MIC values may arise from differences in bacterial strains or culture media .
  • Structural Analogues : Evaluate activity trends in derivatives (e.g., replacing 2-fluorophenyl with 4-fluorophenyl alters target specificity) .
  • Dose-Response Curves : Ensure IC₅₀ values are calculated using consistent statistical models (e.g., nonlinear regression vs. probit analysis) .

Q. What strategies optimize yield and scalability for gram-scale synthesis?

  • Catalyst Screening : Pd/C or Pd(OAc)₂ for Suzuki-Miyaura couplings (if applicable); reduce catalyst loading to ≤5 mol% to minimize costs .
  • Solvent Selection : Replace DCM with greener solvents (e.g., 2-MeTHF) for large-scale reactions .
  • Workflow Automation : Use continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve safety and reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.